molecular formula C21H24ClCuN2 B8003079 CID 17755893

CID 17755893

Cat. No.: B8003079
M. Wt: 403.4 g/mol
InChI Key: JMQRNHTTZWNLMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 17755893 is a compound registered in PubChem, a public database for chemical structures and biological activities. This absence limits direct characterization of the compound. For comparison, analogous compounds with documented properties are analyzed below.

Properties

InChI

InChI=1S/C21H24N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQRNHTTZWNLMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.Cl[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClCuN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for CID755673 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

CID755673 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

CID755673 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of protein kinase D in various cellular processes.

    Biology: It is used to maintain the undifferentiated state of embryonic stem cells, which is crucial for stem cell research and regenerative medicine.

    Medicine: It has potential therapeutic applications in diseases where protein kinase D is implicated, such as cancer and cardiovascular diseases.

    Industry: It may be used in the development of new drugs targeting protein kinase D.

Mechanism of Action

CID755673 exerts its effects by inhibiting protein kinase D. The inhibition of protein kinase D leads to the activation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation. The molecular targets of CID755673 include the three isoforms of protein kinase D: PKD1, PKD2, and PKD3. The pathways involved in its mechanism of action include the PI3K/AKT signaling pathway .

Comparison with Similar Compounds

Key Observations :

  • Functional diversity : CID 12594 (DHEAS) and CID 72326 (betulin) are natural products with transporter/inhibitor roles, whereas CID 3749 (irbesartan) is a synthetic pharmaceutical agent .
  • Structural motifs: Sulfation (CID 12594), triterpenoid scaffolds (CID 72326), and tetrazole moieties (CID 3749) highlight divergent chemical frameworks .

Comparison with Functionally Similar Compounds

Compounds with overlapping biological roles (e.g., inhibitors, substrates) are compared:

Table 2: Functional Analogs
Compound (CID) Target/Application Key Data Source (Evidence)
Taurocholic acid (CID 6675) Bile acid transporter substrate Solubility: 0.687 mg/ml; Log S (ESOL): -2.47
3-O-Caffeoyl betulin (CID 10153267) Enhanced bioactivity vs. betulin Improved solubility and membrane permeability
BSP (CID 5345) Organic anion transporter inhibitor Competitive inhibition kinetics, IC₅₀ ~10 µM

Key Observations :

  • Solubility trends : CID 6675 (taurocholic acid) exhibits moderate solubility (0.687 mg/ml), while modified analogs like CID 10153267 show enhanced physicochemical properties .
  • Mechanistic differences : CID 5345 (BSP) acts via competitive inhibition, contrasting with CID 12594 (DHEAS), which serves as a substrate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.